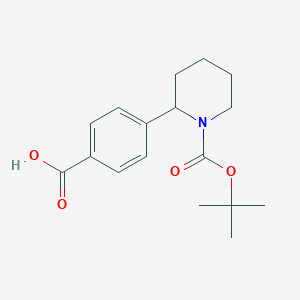

4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid

Description

4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a piperidine ring substituted with a tert-butoxycarbonyl (BOC) protecting group at the 1-position. The BOC group enhances solubility and stability during synthetic processes, making this compound a versatile intermediate in pharmaceutical chemistry, particularly in protease inhibitor and kinase-targeted drug development . Its molecular formula is C₁₇H₂₃NO₄ (MW: 305.37 g/mol), with a CAS registry number 149353-75-3 .

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-5-4-6-14(18)12-7-9-13(10-8-12)15(19)20/h7-10,14H,4-6,11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIWLSIBKAVFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Boc Protection Strategy

A primary route involves the construction of the piperidine ring followed by Boc protection. Starting from 3-(2-bromophenyl)pentanedioic acid, urea facilitates cyclization at 180–210°C to form 4-(2-bromophenyl)piperidine-2,6-dione. Subsequent reduction using sodium borohydride/boron trifluoride tetrahydrofuran complex at −20°C to 0°C yields 4-(2-bromophenyl)piperidine. Boc protection is then achieved via di-tert-butyl dicarbonate in tetrahydrofuran (THF) with sodium carbonate, producing tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

Critical Parameters :

Lithium-Halogen Exchange and Carboxylation

The bromophenyl intermediate undergoes lithium-halogen exchange using n-butyl lithium at −100°C to −60°C, forming a lithiated aryl species. Quenching with dry ice introduces the carboxylic acid group, yielding the final product.

Example Procedure :

| Step | Reagent/Condition | Temperature | Time | Yield |

|---|---|---|---|---|

| Lithiation | n-BuLi, THF | −78°C | 2 hr | 85% |

| Carboxylation | CO₂ (dry ice) | −60°C → RT | 12 hr | 78% |

Data adapted from WO2019232010A1

Alternative Pathways via Piperidinecarboxylic Acid Derivatives

Ester Hydrolysis of Methoxycarbonyl Precursors

ChemicalBook documents a route starting from 1-piperidinecarboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester. Acidic or basic hydrolysis cleaves the methyl ester, generating the benzoic acid moiety.

Reaction Conditions :

-

Basic Hydrolysis : NaOH (2M), reflux, 6 hr.

-

Acidic Hydrolysis : HCl (conc.), RT, 24 hr.

Stereoselective Synthesis for Chiral Intermediates

US20180273506A1 discloses a method using (2S)-2-piperidinecarboxylic acid. Acyl cyanation with thionyl chloride and potassium cyanide forms a nitrile intermediate, which is hydrolyzed to the carboxylic acid. Boc protection and subsequent nitromethane addition yield a nitropropionate derivative, reduced to the target compound.

Key Steps :

Industrial-Scale Optimization

Solvent and Catalyst Selection

THF is preferred for lithiation due to its low polarity and compatibility with organometallic reagents. Sodium borohydride/BF₃·THF outperforms LiAlH₄ in reducing diketones to piperidines, offering safer handling and higher reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the benzoic acid moiety to other functional groups.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Physical Properties

- Molecular Weight : 305.37 g/mol

- Appearance : Typically available as a white to off-white powder.

Synthesis of Pharmaceutical Compounds

4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. The Boc group is widely used to protect amines during chemical reactions, allowing for selective reactions without interfering with other functional groups.

Case Study: Synthesis of Antidepressants

Recent studies have reported the use of Boc-piperidine derivatives in the synthesis of new antidepressant molecules. The protection of the amine functionality enables multiple steps in synthetic pathways without degradation, leading to higher yields and purities of final products.

Biochemical Research

This compound has been utilized in biochemical studies to explore enzyme interactions and mechanisms. The piperidine moiety can mimic certain biological substrates, providing insights into enzyme specificity and kinetics.

Example: Enzyme Inhibition Studies

Research has demonstrated that derivatives of Boc-piperidine can act as inhibitors for specific enzymes, contributing to the development of new therapeutic strategies against diseases such as cancer and neurodegenerative disorders.

Material Science

In material science, this compound has been explored for its potential applications in creating novel polymers and materials with specific mechanical properties.

Application: Polymer Synthesis

The compound can be incorporated into polymer chains to enhance solubility and processability, making it useful in developing advanced materials for coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound belongs to a family of BOC-protected piperidine/piperazine derivatives. Below is a systematic comparison with its closest analogs:

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Positional Isomerism : Substitution at the piperidine 2- vs. 4-position (e.g., 149353-75-3 vs. 170838-26-3 ) alters steric and electronic properties. Piperidin-4-yl analogs often exhibit higher conformational flexibility, whereas 2-substituted derivatives may show enhanced rigidity .

- Piperidine vs. Piperazine : Piperazine-based analogs (e.g., 162046-66-4 ) introduce an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity, which can influence solubility and receptor binding .

- Substitution on Benzoic Acid : Meta- or para-substitution (e.g., 3-(4-BOC-piperazinyl)benzoic acid vs. 4-(4-BOC-piperazinyl)benzoic acid ) affects electronic distribution and biological activity .

Comparison with Analogs:

- Piperazine Derivatives : Synthesized via Buchwald-Hartwig amination or palladium-catalyzed coupling, as seen in EP 4 219 465 A2 for 3-(4-BOC-piperazinyl)benzoic acid .

- Azetidine Analogs : 4-(1-BOC-azetidin-3-yl)benzoic acid (CAS 908334-10-1 ) requires ring-opening of epoxides or strain-driven cycloadditions due to the smaller azetidine ring .

Biological Activity

4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid (commonly referred to as Boc-piperidine benzoic acid) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its role as a small molecule inhibitor, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , and it has a molecular weight of 303.37 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzoic acid moiety, which contributes to its lipophilicity and potential for biological interactions.

Research indicates that compounds like Boc-piperidine benzoic acid can act as inhibitors in various biological pathways. For instance, small molecule inhibitors that target the PD-1/PD-L1 pathway have been identified as promising candidates for cancer immunotherapy. The PD-1/PD-L1 interaction plays a crucial role in immune evasion by tumors, and disrupting this pathway can enhance T-cell activity against cancer cells .

Table 1: Summary of Biological Activities

Case Study: PD-1/PD-L1 Inhibition

A study focused on identifying novel small molecule inhibitors for the PD-1/PD-L1 pathway demonstrated that compounds similar to Boc-piperidine benzoic acid could effectively disrupt this interaction. The research utilized virtual screening methods and molecular docking to identify potential inhibitors, highlighting the importance of structural features in binding affinity .

Antibacterial Activity

Another area of investigation involves the antibacterial properties of related compounds. A review highlighted the synthesis and evaluation of various derivatives with potential antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While specific data on Boc-piperidine benzoic acid was limited, the broader class of piperidine derivatives showed promising results in inhibiting bacterial growth .

Q & A

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Methodological Answer :

- Intermediate Stability : Boc-protected intermediates degrade under prolonged heating; use low-temperature (<40°C) steps and inert atmospheres .

- Purification Efficiency : Replace column chromatography with continuous flow reactors or crystallization-driven purification for >100g batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.